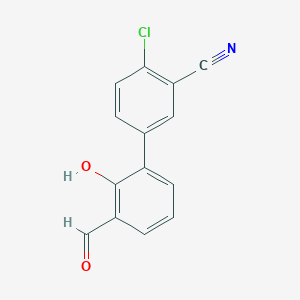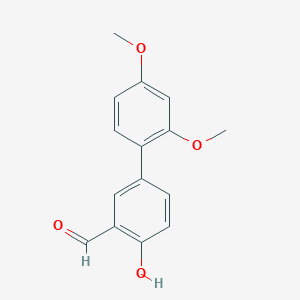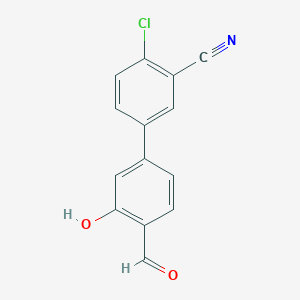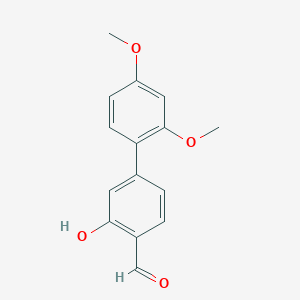
5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% (5-DFP-2F) is an aromatic compound with a wide range of applications in scientific research and laboratory experiments. It is a stable, water-soluble compound with a high boiling point and low toxicity. 5-DFP-2F has been used as a reagent in various organic synthesis reactions, as a fluorescent dye for imaging, and as a chromogenic substrate for enzymatic assays. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of 5-DFP-2F.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis reactions, as a fluorescent dye for imaging, and as a chromogenic substrate for enzymatic assays. In organic synthesis, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used as a building block for the synthesis of a variety of compounds, including heterocyclic compounds and polymers. As a fluorescent dye, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used for imaging in a variety of applications, including live cell imaging and bioimaging. As a chromogenic substrate, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used in the development of assays for the detection of various enzymes, including proteases and kinases.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is dependent on its application. In organic synthesis reactions, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% acts as a nucleophile and reacts with electrophiles to form new compounds. As a fluorescent dye, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% absorbs light of a certain wavelength and emits light of a longer wavelength, allowing for imaging of cells and other biological structures. As a chromogenic substrate, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is cleaved by specific enzymes, resulting in a color change that can be used to detect the presence of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% are dependent on its application. In organic synthesis reactions, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% can be used to synthesize a variety of compounds that can have a variety of biochemical and physiological effects. As a fluorescent dye, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% can be used to image cells and other biological structures, but does not have any direct biochemical or physiological effects. As a chromogenic substrate, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% can be used to detect the presence of specific enzymes, but does not have any direct biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments include its high yield and low toxicity. 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is also a stable and water-soluble compound with a high boiling point, making it suitable for a variety of laboratory applications. The main limitation of using 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments is its limited availability, as it is not widely available commercially.
Zukünftige Richtungen
The use of 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% in scientific research and laboratory experiments is likely to expand in the future. 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% could be used in the development of new organic synthesis reactions, as well as in the development of new fluorescent dyes and chromogenic substrates for imaging and enzyme detection. 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% could also be used in the development of new assays for the detection of specific enzymes, as well as in the development of new compounds with specific biochemical and physiological effects.
Synthesemethoden
5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is synthesized from 2,4-dimethoxyphenol and formaldehyde in a two-step reaction. The first step involves the condensation of 2,4-dimethoxyphenol with formaldehyde to form 2,4-dimethoxy-5-formylphenol. The second step involves the oxidation of the formyl group to the corresponding aldehyde, 5-(2,4-dimethoxyphenyl)-2-formylphenol. The yield of 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is typically high and the reaction can be carried out under mild conditions.
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-6-13(15(8-12)19-2)10-3-4-11(9-16)14(17)7-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXDJDBCYFVWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685237 | |
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1261895-24-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 3-hydroxy-2′,4′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



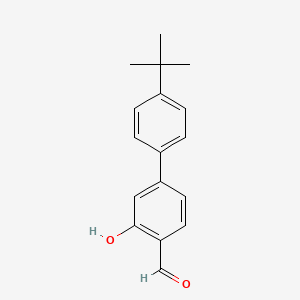

![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)
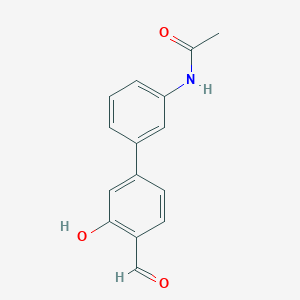

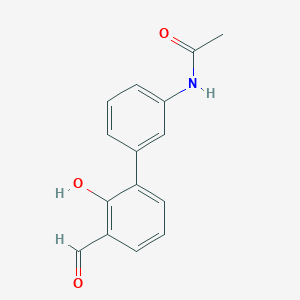

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)

